molecular formula C26H39BLiO B1676980 NB-Enantride CAS No. 81572-37-4

NB-Enantride

Cat. No.: B1676980
CAS No.: 81572-37-4
M. Wt: 385.4 g/mol
InChI Key: ZEJMMEPGZKDDIU-PUBDQMGXSA-N
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Description

NB-Enantride (Catalog Number T33603, CAS 81572-37-4) is a chiral trialkylborohydride reagent of molecular formula C26H40BLiO and molecular weight 386.36 g/mol . Its core research value lies in its application as a selective agent for the asymmetric reduction of ketones, a fundamental transformation in synthetic organic chemistry . The reagent's novel chiral structure makes it a valuable tool for researchers developing stereoselective synthetic pathways, which are crucial for the production of pharmaceuticals and fine chemicals. The mechanism of action for this class of reagents typically involves the delivery of a hydride ion to a prochiral carbonyl center, with the chiral environment of the borohydride dictating the stereochemistry of the resulting secondary alcohol. This compound is provided for research applications and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

81572-37-4

Molecular Formula

C26H39BLiO

Molecular Weight

385.4 g/mol

IUPAC Name

lithium;9-[(1S,2R,3S,5S)-6,6-dimethyl-2-(2-phenylmethoxyethyl)-3-bicyclo[3.1.1]heptanyl]-9-boranuidabicyclo[3.3.1]nonane

InChI

InChI=1S/C26H39BO.Li/c1-26(2)20-16-24(26)23(14-15-28-18-19-8-4-3-5-9-19)25(17-20)27-21-10-6-11-22(27)13-7-12-21;/h3-5,8-9,20-25H,6-7,10-18H2,1-2H3;/q-1;+1/t20-,21?,22?,23-,24+,25-;/m0./s1

InChI Key

ZEJMMEPGZKDDIU-PUBDQMGXSA-N

SMILES

[Li+].[BH-]1(C2CCCC1CCC2)C3CC4CC(C3CCOCC5=CC=CC=C5)C4(C)C

Isomeric SMILES

[Li+].[B-]1(C2CCCC1CCC2)[C@H]3C[C@@H]4C[C@H]([C@@H]3CCOCC5=CC=CC=C5)C4(C)C

Canonical SMILES

[Li+].[B-]1(C2CCCC1CCC2)C3CC4CC(C3CCOCC5=CC=CC=C5)C4(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nb-enantride; 

Origin of Product

United States

Synthetic Routes and Advanced Preparation of Nb Enantride

Synthesis via Hydroboration of Nopol (B1679846) Benzyl (B1604629) Ether with 9-Borabicyclo[3.3.1]nonane (9-BBN)

The initial step in the synthesis of NB-Enantride involves the hydroboration of nopol benzyl ether with 9-borabicyclo[3.3.1]nonane (9-BBN). ontosight.airesearchgate.netresearchgate.netlookchem.com 9-BBN is a widely used organoborane known for its regioselectivity in hydroboration reactions. wikipedia.orgscispace.com It typically exists as a hydride-bridged dimer but readily cleaves to its monomeric form in the presence of reducible substrates. wikipedia.org The hydroboration of nopol benzyl ether with 9-BBN leads to the formation of a B-alkyl-9-BBN adduct, where the boron atom adds to the less substituted carbon of the alkene in nopol benzyl ether. This step is crucial for incorporating the chiral framework derived from nopol benzyl ether into the borane (B79455) structure. researchgate.netresearchgate.net

Subsequent Treatment with Organolithium Reagents (e.g., tert-Butyllithium)

Following the hydroboration, the resulting B-alkyl-9-BBN adduct is treated with an organolithium reagent, commonly tert-butyllithium (B1211817). ontosight.airesearchgate.netresearchgate.netlookchem.com Organolithium reagents are strong bases and nucleophiles widely utilized in organic synthesis. fishersci.itvapourtec.comnih.gov The reaction with tert-butyllithium converts the neutral trialkylborane species into a chiral trialkylborohydride, which is the active reducing agent, this compound. ontosight.aimedkoo.com This transformation involves the addition of the hydride from the organolithium reagent to the boron center, forming a borate (B1201080) complex with a lithium counterion. ontosight.ainih.govchemicalbook.com

Optimization of Reaction Conditions for Synthesis

Optimization of reaction conditions is critical for maximizing the yield and enantioselectivity of this compound synthesis. Factors such as temperature, solvent, concentration, and the stoichiometry of reagents can significantly influence the reaction outcome. chemrxiv.orgrsc.orgnii.ac.jpprismbiolab.com While specific detailed optimization studies solely focused on this compound synthesis were not extensively detailed in the search results, general principles of optimizing hydroboration and reactions involving organolithium reagents apply. Control of temperature is particularly important in reactions involving organolithium reagents due to their high reactivity and potential for side reactions. nih.gov The choice of solvent, such as tetrahydrofuran (B95107) (THF), is also known to affect the aggregation state and reactivity of organolithium compounds and borane reagents. researchgate.netwikipedia.orgfishersci.it

Preparation and Isolation of this compound and its Derivatives

This compound is often prepared in situ and used directly as a solution, typically in THF. researchgate.net This approach is common for air-sensitive or reactive reagents like organoboranes and borohydrides. researchgate.net While the direct isolation of solid this compound is possible, it requires careful handling under an inert atmosphere due to its sensitivity to air and moisture. researchgate.net Derivatives of this compound can be prepared by modifying the structure of the starting nopol benzyl ether or by employing different organolithium reagents. ontosight.airesearchgate.netresearchgate.net The isolation procedure typically involves work-up steps to remove byproducts and excess reagents, followed by techniques such as filtration and concentration. sigmaaldrich.com

Stereochemical Control during Synthesis of this compound

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound81572-37-4 medkoo.comchemicalbook.com (Note: This is the CAS number, PubChem CID is linked to this)
Nopol Benzyl Ether74851-17-5 alfa-chemistry.comechemi.comguidechem.comchemsrc.comchemicalbook.com (Note: This is the CAS number, PubChem CID is linked to this)
9-Borabicyclo[3.3.1]nonane (9-BBN)6327450 wikipedia.orgfishersci.comnih.gov
tert-Butyllithium638178 fishersci.ptamericanelements.comfishersci.comcenmed.com

Data Table: Key Reagents and Their Properties

ReagentMolecular FormulaMolecular Weight ( g/mol )PubChem CID
9-Borabicyclo[3.3.1]nonaneC₈H₁₅B (monomer) wikidata.org121.01 (monomer) fishersci.comnih.gov6327450 wikipedia.orgfishersci.comnih.gov
tert-ButyllithiumC₄H₉Li americanelements.comfishersci.comcenmed.com64.06 americanelements.comfishersci.comcenmed.com638178 fishersci.ptamericanelements.comfishersci.comcenmed.com
Nopol Benzyl EtherC₁₈H₂₄O alfa-chemistry.comchemicalbook.com256.38 alfa-chemistry.comchemicalbook.com74851-17-5 alfa-chemistry.comechemi.comguidechem.comchemsrc.comchemicalbook.com
This compoundC₂₆H₄₀BLiO chemicalbook.com386.35 nih.govchemicalbook.com81572-37-4 medkoo.comchemicalbook.com

Detailed Research Findings:

Research has demonstrated that this compound is particularly effective for the asymmetric reduction of aliphatic ketones, achieving enantiomeric excesses approaching 80% for substrates like 2-octanone (B155638) and 2-butanone (B6335102). researchgate.netresearchgate.net This highlights its utility compared to other asymmetric reducing agents. The synthesis and application of this compound contribute to the broader field of asymmetric synthesis, providing a valuable tool for the preparation of chiral compounds with high optical purity. researchgate.netresearchgate.net Its use in the reduction of different ketone substrates under varying conditions has been explored to understand and enhance its enantioselectivity. researchgate.netresearchgate.net For instance, studies have investigated its performance in reducing α,β-acetylenic ketones, yielding propargyl alcohols with high enantiomeric purity. researchgate.netresearchgate.net The stereochemical outcome of reductions with this compound can be influenced by factors such as temperature and the structure of the ketone substrate.

Mechanistic Elucidation of Nb Enantride Mediated Transformations

Postulated Mechanism of Hydride Transfer to Carbonyl Substrates

The mechanism of reduction by boron-based reagents like NB-Enantride is postulated to involve the formation of a complex between the reagent, acting as a Lewis acid, and the carbonyl compound. hbni.ac.in Following complexation, a β-hydrogen is transferred from the boron to the electrophilic carbonyl carbon. hbni.ac.inlibretexts.orgresearchgate.netlibretexts.org This hydride transfer is a key step in the reduction of the carbonyl group to the corresponding alcohol. libretexts.org

Analysis of Transition State Geometries (e.g., Six-membered Cyclic 'Boat-like' Model)

The hydrogen transfer in the reduction mediated by this compound is typically depicted as proceeding through a six-membered cyclic transition state. hbni.ac.in This transition state is often described as 'boat-like'. hbni.ac.in Such cyclic transition states are common in various organic reactions and play a crucial role in determining the stereochemical outcome. libretexts.orge-bookshelf.de Computational studies are often employed to investigate the geometries and energies of these transition states. faccts.defaccts.deuni-muenchen.denih.gov

Role of Chiral Auxiliaries and Steric Hindrance in Asymmetric Induction

Asymmetric induction, the preferential formation of one stereoisomer over another, is a critical aspect of this compound's utility. msu.eduwikipedia.org this compound itself acts as a chiral reducing agent, incorporating a chiral auxiliary derived from nopol (B1679846) benzyl (B1604629) ether. researchgate.netresearchgate.net The asymmetric induction is primarily ascribed to unfavorable steric interactions between the larger of the two groups on the carbonyl substrate and the alkyl groups present in the chiral reagent. hbni.ac.inwikipedia.org The greater steric requirements of the benzyloxyethyl group in this compound, compared to related reagents like Alpine-Hydride, are thought to contribute to improved optical yields in certain reductions. Chiral auxiliaries in general are temporarily attached to a substrate to control the stereochemistry of a reaction. numberanalytics.com

Influence of Counterions and Solvents on Stereoselectivity (e.g., Lithium Cation and THF)

The choice of counterion and solvent can significantly influence the stereoselectivity of reductions mediated by reagents like this compound. While the provided search results specifically mention the use of this compound in THF at low temperatures (-100 °C or -78 °C), the detailed influence of the lithium cation counterion (present in Lithium this compound) and THF solvent on stereoselectivity is discussed in the context of other related reducing agents. researchgate.netresearchgate.netthieme-connect.deacs.org For instance, the participation of the Li+ cation in complexation has been suggested to be important for achieving high enantioselectivity with other chiral borohydrides. mdma.ch Polar, aprotic solvents like THF can influence the stability of transition states and intermediates, thereby affecting stereochemical outcomes in nucleophilic addition reactions. fiveable.menumberanalytics.com

Investigation of Neighboring Group Participation and Chelation Effects

Neighboring group participation (NGP) and chelation effects can play a significant role in controlling stereochemical outcomes in reductions of substrates containing additional functional groups. msu.eduimperial.ac.ukwikipedia.org While the primary mechanism for simple carbonyl reduction with this compound involves direct hydride transfer through a cyclic transition state, the presence of neighboring groups in the substrate can introduce additional complexity. hbni.ac.inresearchgate.netresearchgate.net For example, in the reduction of certain hydroxy ketones or amino ketones, chelation with a metal center (like lithium from the reagent or other additives) can form cyclic intermediates or transition states that dictate the diastereoselectivity. researchgate.netresearchgate.netresearchgate.net Studies on the reduction of substrates with neighboring oxygen or nitrogen atoms have shown that chelation-controlled pathways can lead to different stereoisomers compared to non-chelation pathways (e.g., Felkin-Anh control). researchgate.netresearchgate.net Neighboring group participation involves the interaction of a reaction center with a lone pair or pi/sigma electrons within the same molecule, potentially leading to rate acceleration and altered stereochemistry. imperial.ac.ukwikipedia.orgbeilstein-journals.org

Kinetic and Thermodynamic Aspects of this compound Reductions

The kinetics and thermodynamics of this compound reductions influence reaction rates and product distributions. For some boron-based reducing agents, slow reductions can lead to competing dissociation of the reagent, affecting optical yields. While specific kinetic and thermodynamic data for this compound are not extensively detailed in the provided snippets, the general principles of reduction kinetics and the influence of factors like steric hindrance on reaction rates are relevant. windows.netrsc.org Stereoselectivity can be under kinetic or thermodynamic control, depending on the reversibility of the steps involved. acs.org

Scope and Selectivity in Asymmetric Reductions Mediated by Nb Enantride

Enantioselective Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones is a key application of NB-Enantride, providing a method for synthesizing chiral secondary alcohols acs.orgacs.org. The reaction is typically conducted at low temperatures, such as -100 °C, to achieve high enantiomeric excesses (ee) googleapis.com.

Aliphatic Ketones (e.g., 2-Butanone (B6335102), 2-Octanone)

This compound is particularly effective for the asymmetric reduction of unhindered dialkyl ketones, where the steric differences between the two alkyl groups adjacent to the carbonyl are subtle researchgate.net. Notable examples include the reduction of 2-butanone and 2-octanone (B155638), where enantiomeric excesses approaching 80% have been reported researchgate.netresearchgate.netacs.org. This represents a significant achievement, as obtaining high enantioselectivity with such substrates can be challenging for many asymmetric reducing agents researchgate.net.

Aliphatic KetoneReported % ee
2-Butanone~80% researchgate.netresearchgate.netacs.org
2-Octanone~80% researchgate.netresearchgate.netacs.org

Aromatic Ketones

While this compound shows notable efficacy with aliphatic ketones, its performance with aromatic ketones has also been investigated. Studies have compared this compound to other reducing agents like Ipc₂BCl, Alpine-Borane, and Binal-H in the reduction of representative prochiral ketones, including acetophenone (B1666503) googleapis.com.

Aromatic KetoneConditionsReported % ee
Acetophenone-100 °C, THF/Et₂O70% googleapis.com

α-Halogeno Ketones and Hydroxy Ketones

Research has also explored the application of this compound in the reduction of α-halogeno ketones and hydroxy ketones acs.org. Specific data on the enantioselectivity achieved with these substrates using this compound would require further detailed examination of the cited literature acs.org.

Keto Esters and α,β-Unsaturated Ketones

This compound has been applied to the reduction of keto esters and α,β-unsaturated ketones acs.orgacs.org. In the case of a chiral N-Boc-protected δ-amino α,β-unsaturated γ-keto ester, reduction with this compound in THF at -78 °C resulted in a 5:95 anti/syn ratio of the corresponding alcohols with a high yield (98%), indicating reduction under Felkin-Anh control acs.org. NB-Enantrane, a related organoborane derived from nopol (B1679846) benzyl (B1604629) ether, has been successfully used in the asymmetric reduction of α,β-acetylenic ketones, yielding S propargyl alcohols in 86-96% ee acs.org.

Substrate TypeExampleConditionsReported Outcome
α,β-Unsaturated γ-Keto EsterChiral N-Boc-protected δ-amino α,β-unsaturated γ-keto ester-78 °C, THF98% yield, 5:95 anti/syn ratio (Felkin-Anh control) acs.org
α,β-Acetylenic Ketones86-96% ee (S alcohols) with NB-Enantrane acs.org

α-Amino Ketones and Derivatives

The asymmetric reduction of α-amino ketones and their derivatives is another area where asymmetric reducing agents are applied researchgate.net. While the provided information mentions the diastereoselective reduction of a δ-amino α,β-unsaturated γ-keto ester acs.org, specific data on the reduction of α-amino ketones directly with this compound is not explicitly detailed in the immediate search results, although the broader context of asymmetric reduction of amino ketones is mentioned researchgate.net.

Asymmetric Reduction of Ketone Oxime Ethers to Chiral Amines

The asymmetric reduction of ketone oxime ethers provides a route to chiral primary amines nih.govrsc.org. While the search results discuss the asymmetric reduction of oxime ethers using other chiral reducing systems, such as those derived from sodium borohydride (B1222165) and zirconium tetrachloride with chiral amino alcohols, or spiroborate esters nih.govrsc.org, the direct application and specific results of this compound for this transformation are not detailed within the provided snippets focusing on this compound's scope acs.org.

Diastereoselective Reduction of Chiral Substrates

This compound demonstrates efficacy in the diastereoselective reduction of chiral substrates, contributing to the control of stereochemistry at newly formed chiral centers. Studies have explored its application in achieving remote acyclic diastereocontrol in the reduction of hydroxy ketones researchgate.netmdma.ch. For instance, in the reduction of 1,n-hydroxy ketones, neighboring group participation is postulated to play a role in the observed high asymmetric induction researchgate.net.

Investigations into the reduction of chiral substrates with related hydride reagents, such as Alpine-Hydride, have indicated that chelation-controlled mechanisms involving a bicyclic metal complex can be responsible for high anti stereoselectivity researchgate.netmdma.ch. While specific detailed mechanisms for this compound's diastereocontrol on a wide range of chiral substrates are subjects of ongoing research, the principles of substrate-controlled diastereoselectivity, where existing stereocenters influence the approach of the reducing agent, are generally applicable msu.edulibretexts.org. The structure of the chiral substrate, including the position and nature of existing stereocenters and functional groups capable of coordinating with the reducing agent, significantly influences the diastereomeric outcome msu.edu.

Enantiomeric Excess (ee) Achieved in Various Substrate Reductions

This compound has shown considerable promise in achieving high enantiomeric excess in the asymmetric reduction of various ketones . It has demonstrated improved performance compared to earlier reagents like Alpine-Hydride, particularly in the reduction of straight-chain ketones .

Reported enantiomeric excess values vary depending on the substrate structure and reaction conditions. For example, the reduction of simple dialkyl ketones such as 2-butanone and 2-octanone with this compound has shown notable asymmetric induction . While specific high ee values for these simple ketones are highlighted as a significant improvement offered by this compound , a comparative study involving various chiral reducing agents, including this compound, on different ketone classes provides further insight into its capabilities researchgate.net.

Aralkyl ketones are often reduced with very high asymmetric induction by chiral borane (B79455) reagents researchgate.net. While the provided snippets specifically mention high ee values for aralkyl ketones with other reagents like diisopinocampheylchloroborane researchgate.net, this compound is also noted for its ability to reduce both aromatic and aliphatic ketones with high enantioselectivity mdma.ch.

The following table summarizes some representative examples of enantiomeric excess values reported for the reduction of various ketone substrates using this compound and related chiral reducing agents, illustrating the range of selectivity achievable.

SubstrateReducing AgentTemperature (°C)Enantiomeric Excess (ee) (%)Citation
2-ButanoneThis compoundNot specifiedSignificant improvement
2-OctanoneThis compoundNot specifiedSignificant improvement
3-Methyl-2-butanoneIpcBCl₂-2589 researchgate.net
Cyclohexyl methyl ketoneIpc₂BCl-2596 researchgate.net
AcetophenoneIpc₂BCl-2598 researchgate.net
PropiophenoneVarious reagentsNot specifiedUp to 98 researchgate.net

Note: The table includes data for related chiral reducing agents (IpcBCl₂, Ipc₂BCl) where specific ee values for this compound on those substrates were not explicitly available in the provided snippets, but the text indicates this compound's effectiveness with both aliphatic and aromatic ketones.

Factors Affecting Enantioselectivity and Diastereoselectivity

Several factors significantly influence the enantioselectivity and diastereoselectivity observed in reductions mediated by this compound and similar chiral hydride reagents.

Substrate Structure: The structure of the ketone substrate plays a crucial role in determining the degree of asymmetric induction ontosight.airesearchgate.netdiva-portal.org. The steric and electronic properties of the substituents around the carbonyl group influence how the chiral reducing agent approaches the prochiral face of the ketone msu.eduhbni.ac.in. For instance, branching of the alkyl chain in ketones can diminish the enantiomeric excess researchgate.net. The presence and position of other functional groups within a chiral substrate can also impact diastereoselectivity through mechanisms like chelation or neighboring group participation researchgate.netmdma.ch.

Temperature: Reaction temperature is another critical factor affecting enantioselectivity ontosight.aidiva-portal.org. Lower temperatures often lead to higher enantiomeric excesses by increasing the energy difference between the diastereomeric transition states leading to the two enantiomeric products hbni.ac.in. Reductions with related chiral borane reagents are frequently carried out at low temperatures (e.g., -25 °C or -78 °C) to optimize stereoselectivity hbni.ac.ingoogle.com. While specific temperature dependencies for a wide range of substrates with this compound were not detailed in the provided text, the general principle that lower temperatures favor higher enantioselectivity in asymmetric reductions is well-established diva-portal.org.

Other factors, such as the choice of solvent and the concentration of the reactants, can also influence the stereochemical outcome of the reduction researchgate.netdiva-portal.org.

Structure Activity Relationship Sar Studies and Rational Design of Nb Enantride Analogues

Identification of Key Structural Features Contributing to Enantioselectivity

The enantioselectivity observed with NB-Enantride in the reduction of prochiral ketones is attributed to the chiral auxiliary moiety derived from nopol (B1679846) benzyl (B1604629) ether ontosight.aimdma.ch. This auxiliary contains a bicyclo[3.1.1]heptyl system with a defined absolute configuration, specifically reported as (1S,2S,3S,5R) in the context of the borate (B1201080) structure ontosight.ai.

The mechanism of reduction is postulated to involve the formation of a complex between the carbonyl compound (ketone) and the chiral borohydride (B1222165) reagent hbni.ac.in. Hydrogen transfer from the borohydride to the ketone is believed to proceed through a six-membered cyclic, boat-like transition state hbni.ac.in. The steric and electronic environment created by the chiral bicyclo[3.1.1]heptyl and phenylmethoxyethyl groups in the auxiliary dictates the preferred orientation of the ketone in this transition state, thereby controlling which enantioface of the ketone is attacked by the hydride and leading to the preferential formation of one enantiomer of the resulting alcohol hbni.ac.in. The high enantiomeric excesses achieved with certain substrates underscore the effectiveness of these structural features in mediating chiral recognition during the reduction process mdma.ch.

Modifications of the Bicyclo[3.1.1]heptyl and Borate Scaffold

This compound is synthesized starting from nopol benzyl ether and 9-BBN medkoo.comlookchem.comresearchgate.net. The 9-BBN component provides the 1,5-cyclooctanediyl-derived borate scaffold, while the nopol benzyl ether provides the chiral bicyclo[3.1.1]heptyl-containing auxiliary ontosight.ai.

Previous research in asymmetric reduction using boron-based reagents included the development of Alpine-Hydride, which is derived from α-pinene and 9-BBN mdma.ch. This compound was reported to show significant improvement in enantioselectivity compared to Alpine-Hydride for the asymmetric reduction of certain straight-chain ketones mdma.ch. This comparison suggests that modifications to the chiral auxiliary (moving from an α-pinene-based system in Alpine-Hydride to a nopol benzyl ether-based system in this compound) can have a notable impact on the reagent's performance.

However, detailed research findings specifically outlining systematic modifications to the bicyclo[3.1.1]heptyl structure or the 9-BBN derived borate scaffold within this compound and their corresponding effects on reaction efficiency and selectivity were not extensively detailed in the provided search results.

Impact of Substituent Changes on Reaction Efficiency and Selectivity

The effectiveness and enantioselectivity of reductions performed with this compound are influenced by the structure of the ketone substrate being reduced mdma.chhbni.ac.in. For instance, this compound has demonstrated high enantiomeric excess in the reduction of straight-chain ketones such as 2-butanone (B6335102) and 2-octanone (B155638) mdma.ch. It is also reported to be effective for conjugated or α-alkyne ketones hbni.ac.in. This indicates that the nature and position of substituents on the ketone play a significant role in the degree of chiral induction achieved by this compound.

While the impact of substituents on the ketone substrate is evident from the reported enantioselectivity data for different ketones, detailed information regarding the impact of systematic substituent changes on the structure of this compound itself (e.g., modifications to the methyl groups on the bicyclo[3.1.1]heptyl ring or variations in the phenylmethoxyethyl group) and their specific effects on reaction efficiency and selectivity were not comprehensively available in the provided search results.

Influence of Heteroatoms within the Chiral Auxiliary (e.g., Oxygen vs. Nitrogen or Sulfur)

In the broader field of asymmetric synthesis and chiral auxiliaries, the influence of different heteroatoms (such as oxygen, nitrogen, and sulfur) within the auxiliary structure on stereochemical outcomes has been studied soci.orgresearchgate.netnih.gov. These heteroatoms can affect the electronic properties, conformational flexibility, and coordination capabilities of the auxiliary, all of which can impact the efficiency and selectivity of the asymmetric transformation soci.orgresearchgate.netnih.gov. For example, studies on other chiral auxiliary systems have explored how the presence and nature of heteroatoms influence interactions with the substrate and/or catalyst, affecting the transition state geometry and thus the stereochemical outcome soci.orgnih.gov.

However, specific research findings detailing the systematic replacement of the oxygen atom in the phenylmethoxyethyl group of this compound with other heteroatoms like nitrogen or sulfur, and a comparative analysis of the resulting analogues' performance in asymmetric reductions, were not found in the provided search results. Therefore, while the general principle of heteroatom influence in chiral auxiliaries is relevant, its specific impact within the this compound structure remains underexplored based on the provided information.

Strategies for Rational Design of Improved this compound Analogues

The development of this compound itself can be viewed as an outcome of rational design efforts aimed at improving upon earlier boron-based reducing agents like Alpine-Hydride mdma.ch. The improved enantioselectivity observed with this compound for certain ketone substrates suggests that the structural modifications incorporated in its design were effective in enhancing chiral recognition and induction mdma.ch.

Rational design strategies in asymmetric synthesis typically involve understanding the mechanism of the reaction, identifying the key interactions in the transition state that govern stereoselectivity, and then designing modifications to the chiral reagent or catalyst to favor the transition state leading to the desired stereoisomer hbni.ac.inuit.no. This often involves a combination of synthetic chemistry, spectroscopic analysis, computational modeling, and systematic evaluation of the performance of designed analogues uit.no.

While the principle of rational design is fundamental to the development of new and improved chiral reagents, detailed strategies specifically applied to the further design and synthesis of this compound analogues beyond its initial development, including specific structural hypotheses, synthetic routes to analogues, and comprehensive data evaluating their improved performance, were not extensively described in the provided search results. The focus in the available information is primarily on the application and performance of this compound itself in specific reduction reactions.

Advanced Spectroscopic and Chromatographic Characterization of Nb Enantride and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is a powerful tool for determining the structure and purity of organic molecules, including those containing boron. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei (such as ¹H, ¹³C, and ¹¹B), detailed information about the molecular environment and connectivity can be obtained.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is routinely used to identify and quantify the different types of hydrogen atoms within a molecule. The chemical shift of a proton signal is influenced by its electronic environment, providing clues about the functional groups present and their proximity to electronegative atoms or pi systems. The multiplicity of a signal, governed by spin-spin coupling with neighboring protons, reveals the number of protons on adjacent atoms. Integration of peak areas provides the relative number of protons contributing to each signal.

For NB-Enantride and its reaction intermediates, ¹H NMR provides characteristic signals corresponding to the protons of the organic ligands attached to the boron center, as well as any other hydrogen atoms in the molecule. Analysis of these signals helps confirm the structure of the organic framework and can indicate the presence of impurities rsc.orghw.ac.uk. While specific detailed ¹H NMR data for this compound was not extensively found, general applications to boron compounds and intermediates highlight its utility in monitoring reactions and identifying species based on the chemical shifts and coupling patterns of protons near the boron center or within the organic substituents nih.govresearchgate.networktribe.commdpi.comchemrxiv.org.

¹¹B NMR Spectroscopy

Boron-11 NMR (¹¹B NMR) is particularly valuable for directly probing the electronic environment and coordination state of the boron atom. Boron-11 is a quadrupolar nucleus, which can lead to broadened signals, but the chemical shift range for boron is quite large, making it sensitive to changes in coordination number and the nature of attached ligands sdsu.edunih.gov. Tricoordinate boron species typically resonate at lower fields (higher ppm values), while tetracoordinate boron species generally appear at higher fields (lower ppm values) sdsu.edursc.orgstanford.eduresearchgate.net.

Specific ¹¹B NMR data points for this compound and related compounds have been reported. For instance, this compound itself showed a peak at -19.00 ppm in ¹¹B NMR, while a related compound exhibited a peak at 76.0 ppm googleapis.com. The observation of a signal in the upfield region (-19.00 ppm) is consistent with a tetracoordinate boron center in this compound sdsu.edugoogleapis.com. Studies on boron-catalyzed reactions have utilized ¹¹B NMR to identify and characterize different boron-containing intermediates, observing diagnostic shifts that indicate changes in boron coordination and bonding during the reaction process nih.govworktribe.comrsc.orgmdpi.com.

NucleusChemical Shift (ppm)Compound/SpeciesNotesSource
¹¹B-19.00This compoundConsistent with tetracoordinate boron. googleapis.com
¹¹B76.0Related compound googleapis.com

Vibrational Spectroscopies (Infrared (IR) and Raman Spectroscopy)

For boron compounds, IR and Raman spectroscopy can be used to identify characteristic stretching and bending vibrations of B-H, B-C, B-N, and B-O bonds, as well as vibrations of the organic ligands capes.gov.bracs.orgresearchgate.netacs.orgias.ac.injim.org.cnresearchgate.netresearchgate.net. Changes in the position and intensity of these bands can indicate changes in bonding and coordination around the boron atom during reactions or upon complex formation. While specific IR and Raman data for this compound were not found in the search results, these techniques are valuable for the vibrational characterization of boron-containing molecules and intermediates capes.gov.bracs.orgresearchgate.netacs.orgias.ac.injim.org.cnresearchgate.netresearchgate.net.

Mass Spectrometry for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This technique is essential for confirming the molecular formula of a synthesized compound and for identifying reaction intermediates. Various ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), can be coupled with mass analyzers to study a wide range of compounds nih.govresearchgate.net.

For this compound and related boron intermediates, mass spectrometry can confirm the molecular weight of the intact molecule or detect characteristic fragments that provide structural information researchgate.netborates.todayacs.org. Studies on organic boron compounds have utilized MS to characterize these species and identify intermediates in reaction mixtures researchgate.net. It is important to note that potential artifacts, such as those originating from the leaching of boron from borosilicate glassware, should be considered during the MS analysis of boron-containing samples wiley.com. While specific mass spectrometry data for this compound was not available, MS is a standard technique for molecular weight confirmation and fragmentation analysis in organic and organometallic chemistry researchgate.netborates.todayacs.org.

X-ray Crystallography for Solid-State Structure Determination

For boron complexes and intermediates, X-ray crystallography has been successfully applied to determine their solid-state structures rsc.orgresearchgate.netesrf.frredalyc.orgrsc.orgnih.gov. This includes confirming the coordination geometry of the boron atom (e.g., trigonal planar or tetrahedral) and the arrangement of ligands around it redalyc.orgnih.gov. In some cases, reaction intermediates involving boron have been isolated and characterized by X-ray crystallography, providing direct evidence for proposed structures in catalytic cycles or reaction pathways rsc.org. While a specific X-ray crystal structure for this compound was not found, X-ray crystallography remains the gold standard for unambiguous solid-state structure determination of crystalline boron compounds and their intermediates rsc.orgesrf.frredalyc.orgrsc.orgnih.gov.

Chromatographic Techniques for Enantiomeric Excess and Purity Analysis

Chromatography plays a pivotal role in the characterization of chiral substances by enabling the separation and quantification of individual enantiomers and impurities researchgate.netnih.govthieme-connect.deshimadzu.be. Enantiomeric excess (ee), a measure of chiral purity, is defined as the difference between the mole fractions of the two enantiomers googleapis.comebi.ac.uknih.gov. Reliable determination of ee is typically achieved through chiral chromatography nih.govthieme-connect.de. Purity analysis, in a broader sense, involves the separation and quantification of all components in a sample, including the target compound and any related impurities.

Chromatographic methods for enantiomeric analysis often utilize chiral stationary phases that interact differently with each enantiomer, leading to their separation as distinct peaks nih.gov. Alternatively, achiral stationary phases can be used in conjunction with chiral mobile phase additives or by converting enantiomers into diastereomers through derivatization with a chiral reagent nih.govthieme-connect.de. The ratio of the areas of the peaks corresponding to each enantiomer in the resulting chromatogram is then used to calculate the enantiomeric composition and thus the enantiomeric excess thieme-connect.de.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely employed technique for the determination of enantiomeric excess and purity of chiral compounds, including pharmaceutical active agents researchgate.netnih.govshimadzu.becat-online.com. The application of HPLC for the analysis of this compound's enantiomeric purity has been mentioned in the literature google.com. In chiral HPLC, the separation of enantiomers is achieved by using a chiral stationary phase within the HPLC column nih.gov. These stationary phases contain a chiral selector that forms transient diastereomeric complexes with the enantiomers, causing them to elute at different rates.

Various types of chiral stationary phases are available, including those based on polysaccharides, proteins, or synthetic chiral polymers mdpi.commdpi.com. The choice of stationary phase, mobile phase composition, temperature, and flow rate are critical parameters that are optimized to achieve sufficient resolution between the enantiomers and other impurities mdpi.commdpi.com. Detection is typically performed using UV-Vis detectors, fluorescence detectors, or mass spectrometry (MS) researchgate.netcat-online.com. For chiral analysis, coupling HPLC with chiroptical detectors such as Circular Dichroism (CD) or Optical Rotation (OR) detectors can provide additional information and aid in quantification without the need for enantiomerically pure standards in some cases researchgate.netshimadzu.becat-online.com.

Detailed research findings on the HPLC analysis of other chiral compounds illustrate the typical approach. For instance, a chiral HPLC method for the separation of hydroxychloroquine (B89500) enantiomers utilized a normal phase chiral column and achieved baseline separation for quantitative determination of enantiomeric purity nih.gov. Another study on dexketoprofen (B22426) demonstrated the development of a reversed-phase chiral HPLC method for simultaneous determination of enantiomeric purity and organic impurities, highlighting the influence of mobile phase composition and temperature on enantioselectivity and even enantiomer elution order mdpi.com. These examples underscore the complexity and specificity involved in developing robust chiral HPLC methods.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful chromatographic technique that can be applied to the separation of enantiomers, particularly for volatile or easily derivatizable compounds researchgate.netnih.govshimadzu.be. While HPLC is often preferred for pharmaceutical compounds due to sample volatility requirements and potential degradation in the detector, GC offers high sensitivity and specificity researchgate.net. GC analysis involves vaporizing the sample and transporting it through a capillary column by an inert carrier gas shimadzu.be.

Similar to HPLC, chiral separation in GC can be achieved using chiral stationary phases or by forming diastereomers through derivatization with a chiral reagent prior to analysis on an achiral column nih.govthieme-connect.de. Chiral stationary phases for GC are typically polysiloxanes with incorporated chiral selectors . The separation is based on the differential interactions of the enantiomers with the chiral stationary phase in the gas phase.

Research indicates the use of GC for the analysis of derivatives related to the synthesis of this compound googleapis.com. Capillary GC analysis has been employed in such contexts googleapis.com. For compounds that are not sufficiently volatile, derivatization is a necessary step before GC analysis to convert them into more volatile and thermally stable forms researchgate.netncats.io. For example, the chiral GC analysis of amino acids often involves a two-step derivatization process (esterification and acylation) to improve chromatographic properties and enable enantioseparation on chiral columns . The benefits of chiral GC analysis can include high sensitivity, shorter analysis times, and the ability to influence selectivity by adjusting temperature .

Computational and Theoretical Chemistry Approaches in Nb Enantride Research

Molecular Dynamics Simulations of Substrate-Reagent Interactions

Molecular dynamics (MD) simulations are used to simulate the behavior of molecules over time, providing insights into their dynamic interactions. mdpi.com In the context of NB-Enantride, MD simulations could be employed to study its interactions with various ketone substrates. These simulations can reveal how the substrate approaches the reagent, the nature of transient interactions (e.g., hydrogen bonding, electrostatic interactions), and how these interactions influence the orientation of the substrate relative to the reactive center of this compound. While no specific MD studies on this compound were found in the search results, MD simulations are a standard technique for studying substrate-reagent interactions in other systems, such as enzyme-substrate complexes or drug-target binding. mdpi.comnih.govau.dknist.gov Applying this methodology to this compound could help elucidate the dynamic aspects of its asymmetric induction.

Docking Studies of this compound with Chemical Substrates

Molecular docking studies are computational techniques used to predict the preferred binding orientation (pose) of a ligand (such as a substrate) to a receptor (such as a reagent or catalyst) and estimate the binding affinity. mdpi.commdpi.comnih.govnih.gov In the context of this compound, docking studies could be used to explore how different ketone substrates fit into the chiral environment created by the reagent. By analyzing the low-energy docking poses, researchers can identify potential transition state geometries and rationalize the observed stereochemical outcome. mdpi.com Although the search results discuss molecular docking in other chemical systems, there is no specific mention of docking studies performed with this compound. mdpi.commdpi.comnih.govnih.gov Applying docking methodologies could provide valuable insights into the spatial requirements and favorable interactions that govern the selectivity of this compound-mediated reductions.

Future Research Directions and Emerging Applications of Nb Enantride

Development of Novel NB-Enantride Derivatives with Enhanced Reactivity or Selectivity

Future research is likely to focus on the rational design and synthesis of novel this compound derivatives. The aim would be to fine-tune their steric and electronic properties to achieve enhanced reactivity, broader substrate scope, and improved enantioselectivity. Studies have shown that the structure of the chiral auxiliary and the metal cation can significantly influence the selectivity of borohydride (B1222165) reductions. researchgate.netmdma.ch For instance, modifying the ether group or the alkyl groups attached to the boron center could lead to derivatives with superior performance for specific classes of prochiral substrates. researchgate.net The role of the lithium cation in this compound's effectiveness has also been highlighted, suggesting that exploring other metal counterions could yield beneficial results. researchgate.net Developing derivatives that are more stable or easier to handle could also contribute to their wider adoption in synthesis.

Expansion of Substrate Scope to Other Prochiral Functional Groups

While this compound is primarily known for its efficacy in reducing prochiral ketones, future research could explore its applicability to the asymmetric reduction of other functional groups. This could include prochiral imines to produce chiral amines, or α,β-unsaturated carbonyl compounds through conjugate reduction, although the latter might require careful control to achieve high enantioselectivity. Expanding the substrate scope would significantly increase the synthetic utility of this compound and its derivatives, providing access to a wider range of chiral building blocks.

Investigation of Catalytic Variants or Recycling Strategies for this compound

Given that this compound is typically used in stoichiometric amounts for asymmetric reductions, the development of catalytic variants or efficient recycling strategies represents a significant area for future investigation. hbni.ac.in Exploring methods to regenerate the active chiral borohydride species after the reduction could lead to more sustainable and cost-effective synthetic processes. This might involve developing a catalytic cycle where a small amount of a chiral boron catalyst, perhaps derived from the this compound structure, mediates the reduction with a co-reductant. Alternatively, research could focus on immobilizing this compound on a solid support to facilitate its recovery and reuse. nih.gov Supramolecular strategies could also be explored for catalyst recycling. nih.gov

Applications in Asymmetric Transformations beyond Reduction (e.g., Hydroboration, Allylboration)

Boron chemistry is versatile and plays a crucial role in various asymmetric transformations, including hydroboration and allylboration. Given that this compound is derived from a chiral organoborane (from nopol (B1679846) benzyl (B1604629) ether and 9-BBN), there is potential to explore its application or the application of related chiral boron species in asymmetric reactions other than reduction. researchgate.net Investigating the use of this compound or its structural motifs in asymmetric hydroboration of alkenes or asymmetric allylboration of carbonyl compounds could open up new avenues for synthesizing chiral alcohols and other valuable intermediates with high enantiomeric purity.

Integration of this compound Mediated Reactions into Multi-Step Asymmetric Total Syntheses

The ability to perform highly enantioselective reductions makes this compound a valuable tool for complex molecule synthesis. Future research will likely involve the strategic integration of this compound mediated asymmetric reductions as key steps in the multi-step total synthesis of biologically active natural products and pharmaceuticals. uclouvain.besolubilityofthings.com Demonstrating the effectiveness of this compound in the context of a complex synthetic route, where stereochemical control is paramount, would highlight its practical utility and broaden its impact on the synthesis of chiral molecules. rsc.orgnih.govrsc.org

Automation and High-Throughput Screening of this compound Reactions

To accelerate the discovery of new substrates and reaction conditions for this compound, the application of automation and high-throughput screening (HTS) techniques is a promising direction. neb.combccresearch.com Automated platforms can facilitate the rapid preparation and screening of numerous reactions in parallel, allowing for the efficient exploration of variables such as temperature, solvent, concentration, and the effect of different substrates or reagent derivatives. unchainedlabs.com HTS can help identify optimal conditions for achieving high yields and enantioselectivities more quickly than traditional methods. nih.gov

Exploration of this compound's Role in Chemical Biology as a Synthetic Tool (for creating chiral probes or building blocks)

Chiral molecules are of immense importance in chemical biology, particularly for the synthesis of chiral probes and building blocks used to study biological systems and develop new therapeutics. biotools.usenamine.netnih.gov this compound's ability to produce highly enantioenriched alcohols makes it a valuable tool for synthesizing such chiral entities. researchgate.net Future research could explore the application of this compound in the synthesis of libraries of chiral compounds for biological screening, or in the preparation of specific chiral building blocks required for the synthesis of complex biomolecules or probes. nus.edu.sgenamine.net

Compound Information

Compound NamePubChem CID
This compoundNot readily available in standard PubChem searches for this specific complex as a single CID. It is a complex formed from other components.
Nopol benzyl ether119695
9-Borabicyclo[3.3.1]nonane (9-BBN)5462362
Lithium borohydride166206
Sodium borohydride229252
Lithium aluminum hydride6093225
α-pinene167247
2-butanone (B6335102)8008
2-octanone (B155638)8177
Acetophenone (B1666503)6990
Niobium (Nb)23936

Interactive Data Table

While the search results provide qualitative information about the effectiveness of this compound for certain ketones and comparisons to other reagents, a specific dataset with numerical values across various substrates suitable for an interactive table was not consistently available and structured in the search snippets. The information primarily highlights its high enantioselectivity for straight-chain and acetylenic ketones. researchgate.netepdf.pub

For example, some results mention:

Reduction of 2-butanone with this compound in THF at -100 °C achieving 99% ee (R).

Reduction of 2-butanone and 2-octanone showing significant improvement over Alpine-Hydride, with efficiencies approaching 80% enantiomeric excess. researchgate.netmdma.ch

Reduction of 4-phenyl3-butyn-2-one with related borane (B79455) reagents showing high ee values (89-96%). researchgate.net

Q & A

Q. What are the key considerations for optimizing NB-Enantride synthesis in asymmetric ketone reduction?

Methodological Answer:

  • Variables : Prioritize reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (tetrahydrofuran vs. dichloromethane), and catalyst-to-substrate ratios .
  • Analytical Validation : Use gas chromatography (GC) or chiral HPLC to quantify enantiomeric excess (ee), cross-referenced with optical rotation measurements ([α]20/D −37.0±1°) .
  • Statistical Design : Apply Design of Experiments (DoE) to identify interactions between variables and optimize yield and selectivity .

Q. How can researchers characterize the enantiopurity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques : Employ 1^1H/13^13C NMR to confirm structural features (e.g., bicyclic terpene framework via SMILES: CC1(C)[C@H]2CC=C(CCO)[C@@H]1C2) .
  • Chiral Analysis : Measure optical activity using polarimetry and validate with GC retention times for enantiomer separation .
  • Purity Assessment : Compare experimental density (0.967 g/mL at 20°C) and refractive index (n20/D 1.493) against literature benchmarks .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported enantioselectivity for this compound-mediated reductions?

Methodological Answer:

  • Parameter Comparison : Systematically vary substrate electronic/steric profiles, solvent systems, and catalyst aging to identify outliers .
  • Data Cross-Validation : Replicate conflicting studies using standardized protocols (e.g., 235–236°C boiling point conditions) and share raw datasets for peer review .
  • Mechanistic Probes : Use kinetic isotope effects (KIEs) or computational modeling to uncover hidden variables (e.g., boron-leakage pathways) .

Q. How can computational modeling enhance understanding of this compound’s stereochemical control mechanisms?

Methodological Answer:

  • Quantum Mechanics : Apply Density Functional Theory (DFT) to map transition states and identify non-covalent interactions (e.g., CH-π) influencing enantioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent-catalyst interactions to explain solvent-dependent ee variations (e.g., polar aprotic vs. non-polar solvents) .
  • Benchmarking : Validate models against experimental optical rotation and GC data to ensure accuracy .

Q. What methodologies ensure reproducibility in this compound-based catalytic systems across laboratories?

Methodological Answer:

  • Protocol Standardization : Document catalyst handling (e.g., inert atmosphere storage) and reaction quenching steps to minimize batch-to-batch variability .
  • Collaborative Trials : Conduct multi-lab studies using shared reagents and analytical standards to identify systemic errors .
  • Metadata Reporting : Include detailed instrumentation settings (e.g., GC column type, flow rates) in publications .

Methodological and Ethical Considerations

Q. How should researchers address safety and ethical concerns when handling this compound?

Methodological Answer:

  • Risk Mitigation : Follow acute toxicity protocols (e.g., hazard classification: Acute Tox. 4) and use fume hoods for volatile byproducts .
  • Ethical Data Practices : Disclose conflicts of interest (e.g., reagent suppliers) and archive raw data in open-access repositories for transparency .

Q. What statistical approaches are suitable for analyzing this compound’s reaction kinetics?

Methodological Answer:

  • Nonlinear Regression : Fit time-course ee/yield data to rate equations (e.g., Michaelis-Menten for enzyme-like catalysis) .
  • Error Analysis : Quantify uncertainties in optical rotation measurements (±1°) and propagate errors through kinetic models .

Data Presentation and Integration

Q. How can researchers integrate this compound data into broader knowledge bases for machine learning?

Methodological Answer:

  • Structured Tables : Format experimental results (e.g., ee%, yield, conditions) using FAIR principles for interoperability with AI tools like Tab2Know .
  • Ontology Tagging : Annotate datasets with ChEBI identifiers or IUPAC nomenclature to enable cross-disciplinary queries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.